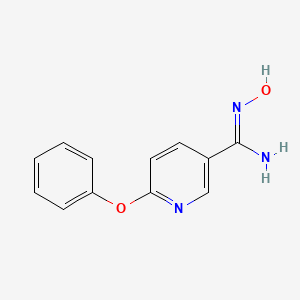

N-Hydroxy-6-phenoxy-3-pyridinecarboximidamide

Description

N-Hydroxy-6-phenoxy-3-pyridinecarboximidamide is a pyridine-derived carboximidamide compound characterized by a phenoxy substituent at the 6-position of the pyridine ring and a hydroxyl group attached to the carboximidamide moiety.

Properties

Molecular Formula |

C12H11N3O2 |

|---|---|

Molecular Weight |

229.23 g/mol |

IUPAC Name |

N'-hydroxy-6-phenoxypyridine-3-carboximidamide |

InChI |

InChI=1S/C12H11N3O2/c13-12(15-16)9-6-7-11(14-8-9)17-10-4-2-1-3-5-10/h1-8,16H,(H2,13,15) |

InChI Key |

DRHFGQZCZOCBFO-UHFFFAOYSA-N |

Isomeric SMILES |

C1=CC=C(C=C1)OC2=NC=C(C=C2)/C(=N/O)/N |

Canonical SMILES |

C1=CC=C(C=C1)OC2=NC=C(C=C2)C(=NO)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Hydroxy-6-phenoxy-3-pyridinecarboximidamide typically involves the reaction of 6-phenoxy-3-pyridinecarboximidamide with hydroxylamine under controlled conditions. The reaction is carried out in a suitable solvent, such as ethanol or methanol, at a temperature range of 50-70°C. The reaction mixture is then stirred for several hours to ensure complete conversion of the starting material to the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of bulk quantities of reagents and solvents, with careful control of reaction parameters to ensure high yield and purity of the final product. The compound is then purified using techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

N-Hydroxy-6-phenoxy-3-pyridinecarboximidamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can convert the hydroxy group to an amine group.

Substitution: The phenoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Substitution reactions often require catalysts or specific reagents like halogens or organometallic compounds.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce amine derivatives. Substitution reactions can result in a variety of functionalized pyridine derivatives .

Scientific Research Applications

N-Hydroxy-6-phenoxy-3-pyridinecarboximidamide has several applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Mechanism of Action

The mechanism of action of N-Hydroxy-6-phenoxy-3-pyridinecarboximidamide involves its interaction with specific molecular targets and pathways. The hydroxy group can form hydrogen bonds with biological molecules, influencing their activity. The phenoxy group may interact with hydrophobic regions of proteins, affecting their function. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Key Structural Features

The following table summarizes structural differences among N-Hydroxy-6-phenoxy-3-pyridinecarboximidamide and related compounds:

| Compound Name | Substituent at 6-Position | Additional Functional Groups | Molecular Formula | Molecular Weight |

|---|---|---|---|---|

| This compound | Phenoxy | Hydroxyimidamide | Not Provided | Not Provided |

| 6-Chloro-N-hydroxy-3-pyridinecarboximidamide | Chloro | Hydroxyimidamide | C₆H₆ClN₃O | ~187.6 (calc.) |

| 6-(Cyclohexyloxy)pyridine-3-carboximidamide | Cyclohexyloxy | Carboximidamide (no hydroxyl) | C₁₂H₁₇N₃O | 219.28 |

| 2-(3-Fluorophenoxy)-N-hydroxy-6-methyl...* | 3-Fluorophenoxy + Methyl | Hydroxyimidamide, pyrrolidine-ethyl sidechain | C₂₀H₂₅FN₄O₂ | 372.44 |

*Full name: 2-(3-fluorophenoxy)-N-hydroxy-6-methyl-N'-[2-(1-methylpyrrolidin-2-yl)ethyl]pyridine-3-carboximidamide .

Key Observations:

- The fluorophenoxy and pyrrolidine-ethyl groups in ’s complex analog suggest tailored receptor binding or pharmacokinetic modulation (e.g., increased bioavailability via basic nitrogen) .

- Hydroxyimidamide Role: The hydroxyl group in hydroxyimidamide derivatives may act as a hydrogen bond donor/acceptor, critical for target engagement (e.g., enzyme active sites). Its absence in the cyclohexyloxy analog () could diminish such interactions .

Physicochemical and Pharmacokinetic Implications

Notes:

Research and Application Context

- Medicinal Chemistry: Hydroxyimidamide derivatives are explored as inhibitors of enzymes like histone deacetylases (HDACs) or nitric oxide synthases (NOS). The phenoxy substituent’s balance of hydrophobicity and aromaticity may optimize target affinity .

- Agricultural Chemistry : Chloro- and cyclohexyloxy-substituted analogs () might serve as precursors for herbicides or pesticides due to their lipophilicity and stability .

Biological Activity

N-Hydroxy-6-phenoxy-3-pyridinecarboximidamide is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in cancer research. This article summarizes the biological activity of this compound, focusing on its mechanisms, effects on various cell lines, and relevant case studies.

Chemical Structure and Properties

This compound can be structurally represented as follows:

- Molecular Formula : CHNO

- Molecular Weight : 232.25 g/mol

This compound features a pyridine ring, which is known for its role in various biological activities, and a phenoxy group that may enhance its lipophilicity and interaction with biological targets.

The biological activity of this compound has been linked to its interaction with specific molecular targets involved in cancer pathways. Research indicates that this compound may inhibit the PI3K/AKT signaling pathway, which is crucial for cell proliferation and survival.

Key Findings:

- Inhibition of PI3K/AKT Pathway : Studies have shown that treatment with this compound leads to a significant decrease in the expression of PI3K and AKT genes, indicating its potential as an antiproliferative agent .

- Induction of Apoptosis : The compound has been observed to increase the expression of BAD, a pro-apoptotic gene, suggesting that it may promote apoptosis in cancer cells .

Biological Evaluation

The antiproliferative activity of this compound has been evaluated using various human cancer cell lines:

| Cell Line | IC (µM) | Mechanism of Action |

|---|---|---|

| Caco-2 | 1.2 | Inhibition of PI3Kα signaling |

| HCT-116 | 5.3 | Induction of apoptosis via BAD expression |

| MCF-7 | 4.8 | Selective cytotoxicity |

The IC values indicate the concentration required to inhibit cell growth by 50%, showcasing the compound's potency against these cell lines .

Case Studies and Research Insights

Several studies have documented the effects of this compound in preclinical settings:

- Caco-2 Cell Line Study : A study demonstrated that at a concentration of 1 µM, the compound significantly reduced cell viability compared to untreated controls, highlighting its potential as a chemotherapeutic agent .

- HCT-116 Cell Line Analysis : In another investigation, treatment with this compound resulted in altered gene expression profiles consistent with apoptosis induction, further supporting its role in cancer therapy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.